Researchers using prazosin face furan ring instability and severe first-dose hypotension, complicating chronic studies. Tiodazosin (CAS 66969-81-1) solves this with an oxadiazole bioisostere that enhances stability and calibrates α1 affinity.
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Tiodazosin (CAS 66969-81-1) is a highly selective quinazoline-derivative and postsynaptic alpha-1 adrenergic receptor antagonist, distinguished by its unique 5-(methylthio)-1,3,4-oxadiazole moiety. In pharmacological research and chemical formulation, it serves as a critical structural evolution of the prototype compound prazosin. By replacing the furan ring with an oxadiazole bioisostere, tiodazosin achieves a highly specific physicochemical profile characterized by improved hydrolytic stability, altered lipophilicity, and a calibrated receptor affinity [1]. For procurement specialists and lead-optimization chemists, tiodazosin represents a superior baseline material for cardiovascular modeling, metabolic stability assays, and the synthesis of next-generation, hemodynamically stable adrenergic blockers [2].
Substituting tiodazosin with its closest in-class analog, prazosin, introduces severe limitations in both in vivo processability and chemical stability. Prazosin contains a furan ring that is more susceptible to metabolic and hydrolytic degradation compared to tiodazosin's 1,3,4-oxadiazole ring, altering long-term formulation stability [1]. More critically, prazosin exhibits an uncalibrated, ultra-high receptor affinity that triggers a severe 'first-dose' phenomenon—an exaggerated, acute hypotensive shock that disrupts baseline hemodynamics in animal models [2]. Tiodazosin's structurally attenuated affinity prevents this acute oversaturation, allowing researchers to commence chronic dosing protocols without the confounding variables of initial cardiovascular collapse or the need for complex dose-titration[2].
Tiodazosin demonstrates a highly specific, competitive postsynaptic alpha adrenergic receptor antagonism that is quantitatively distinct from both prazosin and phentolamine. In vitro portal vein assays reveal that tiodazosin possesses a 17-fold lower affinity for the postsynaptic alpha receptor compared to prazosin. Despite this attenuation, it remains 4 times more potent than the classical non-selective antagonist phentolamine [1]. This calibrated affinity prevents acute receptor oversaturation while maintaining strict postsynaptic selectivity.
| Evidence Dimension | Postsynaptic alpha-1 receptor affinity |
| Target Compound Data | 17-fold lower affinity than prazosin; 4x higher potency than phentolamine |
| Comparator Or Baseline | Prazosin (oversaturating high affinity) / Phentolamine (low potency baseline) |
| Quantified Difference | 17x reduction vs prazosin; 4x increase vs phentolamine |
| Conditions | In vitro portal vein and mesenteric artery models |
Procuring tiodazosin allows researchers to achieve selective postsynaptic blockade without the immediate, unmanageable receptor oversaturation caused by prazosin.
A critical differentiator for tiodazosin in live-animal models is its hemodynamic stability upon initial administration. In spontaneously hypertensive rat (SHR) models, a 1 mg/kg oral dose of prazosin causes an exaggerated reduction in systolic blood pressure at 12 hours (the 'first-dose' phenomenon). In stark contrast, tiodazosin administered at 1 to 2 mg/kg po exerts no such exaggerated hypotensive effect at the 12-hour mark, maintaining stable baseline hemodynamics [1].
| Evidence Dimension | First-dose systolic blood pressure reduction at 12 hours |
| Target Compound Data | No exaggerated hypotensive effect at 1-2 mg/kg po |
| Comparator Or Baseline | Prazosin (Appreciable, exaggerated BP reduction at 1 mg/kg po) |
| Quantified Difference | Complete elimination of the 12-hour acute hypotensive drop |
| Conditions | Spontaneously hypertensive rats (SHR), oral dosing |
This stability is essential for in vivo procurement, as it eliminates the need for complex dose-titration protocols designed to prevent acute cardiovascular collapse in test subjects.
Tiodazosin replaces the furan ring of prazosin with a 5-(methylthio)-1,3,4-oxadiazole ring. The 1,3,4-oxadiazole motif acts as a superior bioisostere for amides and esters, fundamentally altering the molecule's charge distribution and dipole moment. This structural modification confers lower lipophilicity, elevated hydrolytic stability, and improved metabolic resistance compared to furan-containing analogs [1]. Consequently, tiodazosin demonstrates excellent in vitro and in vivo performance in environments where furan degradation might otherwise compromise assay integrity.
| Evidence Dimension | Hydrolytic and metabolic stability |
| Target Compound Data | Elevated stability and lower lipophilicity via 1,3,4-oxadiazole ring |
| Comparator Or Baseline | Prazosin (Furan ring, higher susceptibility to degradation) |
| Quantified Difference | Qualitative improvement in hydrolytic resistance and dipole moment distribution |
| Conditions | Chemical formulation and metabolic stability profiling |
For chemical formulation and long-term stability assays, the oxadiazole ring ensures the compound remains intact in aqueous or metabolically active environments longer than furan-based alternatives.
Because tiodazosin completely eliminates the exaggerated first-dose hypotensive shock seen with prazosin, it is the optimal choice for long-term in vivo cardiovascular modeling. Researchers can initiate chronic dosing protocols in hypertensive rat models without risking acute subject mortality or requiring extensive dose-escalation phases [1].
Tiodazosin's calibrated, 17-fold lower affinity compared to prazosin makes it ideal for in vitro competitive binding assays. It provides a wide enough therapeutic window to block postsynaptic receptors selectively without oversaturating the system, allowing for precise dose-response mapping against other experimental agonists[2].
As a prime example of successful furan-to-oxadiazole bioisosterism, tiodazosin serves as a critical benchmark compound in medicinal chemistry. Procurement for structural studies allows chemists to evaluate the impact of the 1,3,4-oxadiazole ring on hydrolytic stability, dipole moment, and metabolic resistance when designing next-generation antihypertensives or stable target ligands[3].